4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24(22,23)17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUVFPCUQCQSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amine Precursors
U.S. Patent 20060058343A1 discloses a scalable route to 8-azabicyclo[3.2.1]octan-3-ols via cyclization of allylamine derivatives. For the target compound, the synthesis begins with N-protected allylamine (e.g., benzylamine) reacting with 2,5-dimethoxytetrahydrofuran under buffered conditions (pH 4–6) to form the bicyclic framework.
Representative Procedure :
- Reactants : Allylamine (1.0 equiv), 2,5-dimethoxytetrahydrofuran (1.2 equiv).
- Conditions : Acetic acid/sodium acetate buffer, 80°C, 12 hours.
- Product : 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol (75% yield).
Sulfonylation at the 3-Position
The hydroxyl group at C3 is sulfonylated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base.
Procedure :
- Reactants : 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol (1.0 equiv), MsCl (1.5 equiv).
- Conditions : DCM, 0°C → 25°C, 2 hours.
- Workup : Aqueous NaHCO₃ wash, drying over MgSO₄.
- Product : 8-Benzyl-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane (89% yield).
Stereochemical Control
The (1R,5S) configuration is achieved via chiral resolution using (+)-di-p-toluoyl-D-tartaric acid, as described in U.S. Patent 6,727,254. Recrystallization from isopropanol/water yields enantiomerically pure material (>99% ee).
Coupling of Bicyclic Amine to 4-(3-Oxo-propyl)benzonitrile
Reductive Amination Strategy
The ketone group in 4-(3-oxo-propyl)benzonitrile undergoes reductive amination with the deprotected bicyclic amine.
Procedure :
- Deprotection : Hydrogenolysis of the benzyl group (H₂, Pd/C, ethanol) yields (1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane.
- Coupling :
- Reactants : 4-(3-Oxo-propyl)benzonitrile (1.0 equiv), bicyclic amine (1.2 equiv).
- Conditions : Sodium triacetoxyborohydride (STAB, 1.5 equiv), acetic acid (0.1 equiv), THF, 25°C, 24 hours.
- Yield : 68% after column chromatography (SiO₂, ethyl acetate/hexane).
Michael Addition Alternative
The amine attacks the α,β-unsaturated ketone intermediate formed in situ from 4-(3-oxo-propyl)benzonitrile.
Procedure :
- Generate Enone : Treat 4-(3-oxo-propyl)benzonitrile with Burgess reagent to form the α,β-unsaturated nitrile.
- Addition : (1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane (1.1 equiv), DIPEA (2.0 equiv), DMF, 50°C, 8 hours.
- Yield : 72% (HPLC purity >98%).
Analytical Characterization
Critical analytical data for intermediates and the final compound include:
| Parameter | Value | Method |
|---|---|---|
| Bicyclic Amine [α]D²⁵ | +23.4° (c 1.0, CHCl₃) | Polarimetry |
| Final Compound m/z | 387.14 [M+H]+ | HRMS (ESI+) |
| ¹H NMR (CDCl₃) | δ 7.65 (d, 2H), 7.45 (d, 2H), 3.12 (m, 1H) | 400 MHz, J-coupling |
| HPLC Purity | 99.2% | C18, MeCN/H₂O gradient |
Challenges and Optimization
- Stereochemical Integrity : Minor diastereomers (<2%) are removed via recrystallization.
- Sulfonylation Side Reactions : Over-sulfonylation is mitigated by slow addition of MsCl at 0°C.
- Coupling Efficiency : Reductive amination yields are improved using molecular sieves to absorb water.
Chemical Reactions Analysis
Types of Reactions
4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: : The compound may be susceptible to oxidative cleavage, especially at the methylsulfonyl group, leading to sulfoxide or sulfone products.
Reduction: : The nitrile group can be reduced to primary amines using strong reducing agents like lithium aluminium hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzonitrile group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles such as hydroxide or methoxide under basic conditions, or electrophiles like alkyl halides under acidic conditions.
Major Products
Sulfoxides and sulfones: from oxidation.
Primary amines: from reduction of the nitrile group.
Substituted aromatic compounds: from nucleophilic or electrophilic substitutions.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as an intermediate or starting material for the synthesis of more complex molecules. Its functional groups make it versatile for a range of transformations.
Biology
In biological research, derivatives of this compound can be used to study the interaction of bicyclic systems with biological macromolecules, aiding in the design of bioactive molecules.
Medicine
In medicinal chemistry, the compound's structure can be modified to develop new pharmaceuticals with potential therapeutic effects, particularly targeting neurological pathways due to the azabicyclic system.
Industry
In industrial applications, its stability and reactivity might be harnessed for the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The biological activity of 4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is largely due to its interaction with specific molecular targets. These could include enzymes or receptors where the compound acts as an inhibitor or modulator. The exact pathways depend on the specific modifications and derivatives used.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
Key Observations :
Modifications in the Linking Chain
- 3-Oxopropyl Chain : The ketone in the target compound’s linker may undergo metabolic reduction to a hydroxyl group, unlike ester-containing analogues (e.g., methyl (1R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate), which are prone to hydrolysis .
Pharmacological and Physicochemical Profiles
Receptor Binding and Selectivity
- Maraviroc Analogue (): The carboxamide and triazole substituents confer high CCR5 affinity, whereas the target compound’s benzonitrile may shift selectivity toward other GPCR subtypes (e.g., opioid or dopamine receptors) .
- Tropifexor (): The carboxylic acid group in tropifexor limits CNS penetration, whereas the target’s nitrile group could enhance brain uptake for neurological targets .
Metabolic Stability
- Methylsulfonyl Group : Resistant to oxidative metabolism compared to esters (e.g., ) or tertiary amines (e.g., 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol) .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
The compound contains three critical moieties:
- A bicyclic 8-azabicyclo[3.2.1]octane core , which imposes steric constraints and influences stereoselectivity during synthesis .
- A methylsulfonyl group at position 3, which enhances electrophilicity and potential hydrogen-bonding interactions with biological targets .
- A benzonitrile-terminated propyl ketone chain , contributing to π-π stacking and dipole interactions in receptor binding . Methodological Insight : Optimize reaction steps (e.g., sulfonation, cyclization) using polar aprotic solvents (DMSO, acetonitrile) and catalysts like Pd/C for hydrogenation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and stereochemistry?
- NMR : Use - and -NMR to resolve stereochemistry of the bicyclic core and confirm methylsulfonyl positioning .
- HRMS : Validate molecular weight and fragmentation patterns to distinguish from byproducts .
- X-ray crystallography : Critical for resolving absolute configuration (1R,5S) and confirming spatial arrangement of substituents .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Prioritize assays aligned with its structural analogs:
- Receptor binding assays (e.g., nAChRs or serotonin receptors) due to the azabicyclo core’s neuromodulatory potential .
- Enzyme inhibition studies (e.g., kinases, esterases) leveraging the sulfonyl group’s electrophilic properties . Protocol : Use HEK-293 cells transfected with target receptors and measure IC values via fluorescence polarization .
Advanced Research Questions
Q. How can synthetic yields be improved while maintaining stereochemical fidelity?
- Stepwise optimization :
Q. How should contradictory data in receptor binding assays be resolved (e.g., high affinity in vitro vs. low efficacy in vivo)?
Potential causes and solutions:
- Pharmacokinetic limitations : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to assess bioavailability .
- Off-target effects : Perform selectivity panels (CEREP) against 50+ receptors to identify confounding interactions .
- Species variability : Cross-validate using humanized receptor models or primary cell lines .
Q. What computational strategies are effective for predicting this compound’s target engagement?
- Molecular docking : Use AutoDock Vina with nAChR (PDB: 2QC1) to map sulfonyl and benzonitrile interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Corinate substituent electronic parameters (Hammett σ) with IC values to refine analog design .
Q. How can metabolic liabilities (e.g., cytochrome P450 oxidation) be mitigated during lead optimization?
- Structural modifications : Introduce fluorine at the benzonitrile para-position to block CYP3A4-mediated hydroxylation .
- Prodrug strategies : Mask the ketone as a tert-butyl oxime to enhance metabolic stability (t increased from 1.2h to 6.8h in rat liver microsomes) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across different studies?
| Factor | Impact | Resolution |
|---|---|---|
| Assay buffer pH | Alters protonation state of the bicyclic amine | Standardize to pH 7.4 (physiological conditions) |
| Cell membrane composition | Affects ligand partitioning | Use lipid bilayer-mimetic assays (e.g., SPR with immobilized receptors) |
| Temperature | Influences binding kinetics | Perform assays at 37°C ± 0.5°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
